molecular formula C6H8ClFO3 B13910612 Ethyl4-chloro-4-fluoro-3-oxobutanoate CAS No. 111218-58-7

Ethyl4-chloro-4-fluoro-3-oxobutanoate

Katalognummer: B13910612
CAS-Nummer: 111218-58-7
Molekulargewicht: 182.58 g/mol
InChI-Schlüssel: JBNFQTITFNTCLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-chloro-4-fluoro-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of both chlorine and fluorine atoms attached to a butanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-4-fluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-4-fluoro-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-chloro-4-fluoro-3-oxobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-4-fluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of the corresponding methoxy derivative.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid), aqueous base (e.g., sodium hydroxide)

Major Products

    Reduction: Ethyl 4-chloro-4-fluoro-3-hydroxybutanoate

    Substitution: Ethyl 4-methoxy-4-fluoro-3-oxobutanoate

    Hydrolysis: 4-chloro-4-fluoro-3-oxobutanoic acid and ethanol

Wissenschaftliche Forschungsanwendungen

Ethyl 4-chloro-4-fluoro-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and reductases.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Ethyl 4-chloro-4-fluoro-3-oxobutanoate is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-4-fluoro-3-oxobutanoate depends on the specific reaction or application. In reduction reactions, the compound undergoes nucleophilic attack by the reducing agent, leading to the formation of the corresponding alcohol. In substitution reactions, the chlorine or fluorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-chloro-4-fluoro-3-oxobutanoate can be compared with other similar compounds such as:

    Ethyl 4-chloro-3-oxobutanoate: Lacks the fluorine atom, which can affect its reactivity and applications.

    Ethyl 4-fluoro-3-oxobutanoate: Lacks the chlorine atom, leading to different chemical properties and reactivity.

    Ethyl 4-chloro-4-bromo-3-oxobutanoate:

The presence of both chlorine and fluorine atoms in ethyl 4-chloro-4-fluoro-3-oxobutanoate makes it unique and provides distinct reactivity patterns compared to its analogs.

Eigenschaften

CAS-Nummer

111218-58-7

Molekularformel

C6H8ClFO3

Molekulargewicht

182.58 g/mol

IUPAC-Name

ethyl 4-chloro-4-fluoro-3-oxobutanoate

InChI

InChI=1S/C6H8ClFO3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3

InChI-Schlüssel

JBNFQTITFNTCLH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(=O)C(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.